Bacopaside I

Catalog No.
S653453
CAS No.
382148-47-2
M.F
C46H74O20S
M. Wt
979.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bacopaside I

CAS Number

382148-47-2

Product Name

Bacopaside I

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate

Molecular Formula

C46H74O20S

Molecular Weight

979.1 g/mol

InChI

InChI=1S/C46H74O20S/c1-21(2)14-22-16-59-46-19-45(20-60-46)23(37(46)44(22,7)54)8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,45)6)64-40-36(66-38-33(52)30(49)25(15-47)62-38)35(24(48)17-58-40)65-39-34(53)32(51)31(50)26(63-39)18-61-67(55,56)57/h14,22-40,47-54H,8-13,15-20H2,1-7H3,(H,55,56,57)/t22-,23-,24+,25+,26-,27+,28-,29+,30+,31-,32+,33-,34-,35+,36-,37+,38+,39+,40+,42+,43-,44+,45+,46-/m1/s1

InChI Key

SKFWOYHZBNAJGA-YAOMZRCFSA-N

Synonyms

3-O-alpha-L-arabinofuranosyl-(1-2)-(6-O-sulphonyl-beta-D-glucopyranosyl-(1-3))-alpha-L-arabinopyranosyl pseudo-jujubogenin, bacopaside I

Canonical SMILES

CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)COS(=O)(=O)O)O)O)O)OC9C(C(C(O9)CO)O)O)C)C)C

Isomeric SMILES

CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COS(=O)(=O)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)C)C
  • Ischemic brain injury: Research in rats suggests that Bacopaside I treatment can reduce neurological deficits, cerebral infarct volume, and edema following ischemic injury. The mechanism of this protection is thought to involve improving cerebral energy metabolism and increasing antioxidant levels [].

Cognitive Enhancement

Bacopaside I is also being explored for its potential role in cognitive enhancement. Studies in mice with Alzheimer's disease (AD) pathology have shown that Bacopaside I treatment can ameliorate cognitive impairment and improve spatial memory. Additionally, the study suggests that Bacopaside I might work by reducing beta-amyloid plaque load in the brain, a hallmark feature of AD [].

Other Applications

Preliminary research suggests that Bacopaside I may have additional potential applications:

  • Anxiety and depression: Studies suggest Bacopa monnieri extracts, containing Bacopaside I, might be beneficial in managing symptoms of anxiety and depression []. However, further research is needed to isolate the specific contribution of Bacopaside I.
  • Epilepsy: Limited research indicates that Bacopa monnieri extracts might have anticonvulsant properties []. More research is required to determine the specific role of Bacopaside I in this context.

Bacopaside I is a triterpenoid saponin derived from the plant Bacopa monnieri, commonly known for its use in traditional medicine and as a nootropic agent. This compound is characterized by its complex glycosidic structure, which includes a pseudojujubogenin aglycone and multiple sugar moieties. The molecular formula of Bacopaside I is C46H74O20SC_{46}H_{74}O_{20}S, and it has a melting point of 260–261 °C (dec.) . Its structure features a unique arrangement of sugars, specifically 3-O-[α-L-arabinofuranosyl-(1→2)]-6-O-sulfonyl-β-D-glucopyranosyl-(1→3)-α-L-arabinopyranoside, which contributes to its biological activity and therapeutic potential .

Research suggests Bacopaside I exhibits various biological activities. It may act as an antioxidant by scavenging free radicals []. Additionally, studies have shown it inhibits monoamine oxidase A (MAO-A) and B (MAO-B) enzymes, which are involved in the breakdown of neurotransmitters like dopamine and serotonin []. This suggests a potential role for Bacopaside I in mood regulation and cognitive function, although further research is needed [, ].

Typical of saponins. Notably, it can be hydrolyzed by acid or enzymes to yield its aglycone and sugar components. The presence of a sulfate group also allows for sulfation reactions. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been utilized to elucidate its structure and confirm its identity through chemical shifts and fragmentation patterns .

Bacopaside I exhibits significant biological activities, particularly in neuroprotection. It has been shown to reduce oxidative stress by inducing the expression of antioxidant enzymes and regulating neurotransmitter receptors such as AMPA, NMDA, and GABA receptors in the brain . Additionally, Bacopaside I has demonstrated potential in improving cognitive function and reducing neurological deficits in models of cerebral ischemia . Its neuroprotective effects are attributed to its ability to enhance brain ATP content and decrease malondialdehyde levels, indicative of reduced lipid peroxidation .

The synthesis of Bacopaside I can be achieved through extraction from Bacopa monnieri or via semi-synthetic methods involving glycosylation reactions. The extraction process typically involves solvent extraction followed by chromatographic purification techniques such as High-Performance Liquid Chromatography (HPLC) to isolate Bacopaside I from other compounds present in the plant extract . Synthetic approaches may involve the use of specific glycosyltransferases or chemical reagents to construct the glycosidic bonds characteristic of Bacopaside I.

Bacopaside I is primarily used in herbal medicine for its cognitive-enhancing properties. It is often included in dietary supplements aimed at improving memory and concentration. Furthermore, due to its neuroprotective effects, Bacopaside I shows promise in treating neurodegenerative diseases such as Alzheimer's disease and other forms of dementia. Its antioxidant properties also suggest potential applications in managing oxidative stress-related conditions .

Studies have highlighted the interaction of Bacopaside I with various biological systems. For instance, it exhibits toxic effects on rad1Δ yeast cells, indicating a potential mechanism for inducing apoptosis-like events in certain cellular contexts . Additionally, its interactions with neurotransmitter receptors suggest that it may modulate synaptic plasticity and neuronal signaling pathways, further supporting its role as a neuroprotective agent .

Bacopaside I belongs to a class of compounds known as bacosides, which are saponins found in Bacopa monnieri. Here are some similar compounds along with their unique characteristics:

Compound NameAglyconeSugar Moiety
Bacopaside IIPseudojujubogenin3-O-[α-L-arabinofuranosyl-(1→2)]-β-D-glucopyranosyl-(1→3)-α-L-arabinopyranoside
Bacoside A3Jujubogenin3-β-[O-β-D-glucopyranosyl(1→3)-O-[α-L-arabinofuranosyl(1→2)-O-β-D-glucopyranosyl)oxy]
Bacopasaponin CJujubogenin3-O-[β-D-glucopyranosyl-(1→3)]-α-L-arabinofuranosyl-(1→2)-sulfonyl-β-D-glucopyranoside
Bacopaside XPseudojujubogenin3-O-[α-L-arabinofuranosyl-(1→2)]-6-O-sulfonyl-β-D-glucopyranoside

Bacopaside I is unique due to its specific sulfate group attachment and sugar moiety configuration compared to other bacosides. This structural uniqueness contributes to its distinct biological activities, particularly its neuroprotective effects.

The extraction of Bacopaside I from Bacopa monnieri involves various methodological approaches that have been systematically evaluated for their efficiency and yield optimization. Traditional extraction methods encompass maceration, decoction, and modern techniques including ultrasonic-assisted extraction and microwave-assisted extraction [1] [2] [3].

Conventional Extraction Methods

Maceration with organic solvents represents the most widely employed technique for Bacopaside I extraction. Studies comparing nine different extraction methods demonstrated that maceration with ninety-five percent ethanol at room temperature for twenty-four hours yields extract concentrations of 18.47±0.25 percent with saponin content of 9.57±0.52 percent [1]. Methanol maceration under identical conditions produces slightly lower yields of 16.72±0.38 percent extract with 8.97±0.48 percent saponin content [1].

Water-based extraction methods, including decoction at sixty degrees Celsius for three hours, achieve higher total extract yields of 20.49±0.15 percent but demonstrate reduced saponin concentrations of 6.15±0.28 percent [1]. The percolation method, utilizing sequential water soaking followed by ethanol extraction, has emerged as the most efficient approach, yielding 19.28±0.12 percent total saponins with reduced processing time compared to traditional maceration techniques [1].

Modern Extraction Technologies

Ultrasonic-assisted extraction employing methanol at sixty degrees Celsius for twenty minutes has demonstrated enhanced extraction efficiency for target constituents [4]. The optimal conditions for ultrasonic extraction include fifty milliliters per gram liquid-to-solid ratio, six hundred watts ultrasonic power, and thirty percent water content at forty degrees Celsius for one minute [3].

Microwave-assisted extraction represents another advanced technique, with optimal parameters of forty milliliters per gram liquid-to-solid ratio, four hundred watts microwave power with thirty percent water content for three minutes [3]. Natural deep eutectic solvents have emerged as environmentally sustainable alternatives, demonstrating superior extraction efficiency for bioactive compounds including Bacopaside I [3].

Extraction Optimization Parameters

Reflux extraction utilizing seventy percent methanol under reflux conditions for four hours represents a highly effective method for Bacopaside I isolation. This approach achieves extract yields of 12.5 percent with enhanced saponin content of 21.5 percent, representing a significant improvement over traditional methods [5]. The methanol-water system (80:20 volume/volume) provides optimal solubility characteristics for triterpenoid saponins while maintaining chemical stability [2].

Temperature control during extraction plays a critical role in preserving Bacopaside I integrity. Excessive heat exposure above sixty degrees Celsius may lead to degradation of the sulfate moiety, which is essential for biological activity [6]. Therefore, controlled temperature extraction protocols are recommended to maintain compound stability while maximizing yield.

Purification Protocols and Chromatographic Methods

Primary Purification Strategies

Liquid-liquid extraction serves as the initial purification step following crude extraction. The process involves dissolving concentrated extract in one liter of n-butanol followed by three sequential water washes to remove polar impurities [5]. The n-butanol layer contains enriched triterpenoid saponins, which are subsequently concentrated under vacuum to obtain a thick paste [5].

Ethyl acetate extraction under reflux conditions removes non-saponin components, including pigments and lipids, resulting in a partially purified residue containing fifty grams from initial four hundred grams of plant material [5]. This represents a twelve and one-half percent yield of partially purified extract with enhanced saponin concentration.

Column Chromatographic Purification

Silica gel column chromatography represents the cornerstone technique for Bacopaside I purification. The process utilizes silica gel sixty with particle size ranging from seventy to two hundred thirty mesh [7] [8]. Column preparation involves packing spherical silica gel to ensure uniform column beds and enhanced resolution compared to irregular-shaped silica gel [9].

The mobile phase system employs a gradient elution protocol starting with chloroform-methanol-water mixtures of increasing polarity [5] [8]. Initial elution with chloroform-methanol (19:1) progresses through intermediate polarities to final elution with methanol-water systems [8]. This gradient approach enables sequential separation of compounds based on polarity differences.

Preparative high-performance liquid chromatography provides superior resolution for final purification stages. Isocratic methanol-water (60:40) separation at 1.0 milliliter per minute flow rate achieves baseline separation of Bacopaside I from structurally related compounds [2]. The use of C18 reverse-phase columns with five micrometer particle size ensures high efficiency separation [10].

Advanced Purification Techniques

Flash chromatography utilizing fine spherical silica gel (40-63 micrometers) enables rapid purification while maintaining high resolution [11] [12]. The technique employs hexane-ethyl acetate gradient systems under moderate pressure, reducing purification time from days to hours compared to traditional column chromatography [12].

Sephadex LH-20 gel filtration chromatography provides an alternative approach for size-based separation. This technique proves particularly useful for removing low molecular weight impurities while preserving Bacopaside I integrity [8]. Methanol serves as the mobile phase, facilitating compound separation based on molecular size differences.

Spectroscopic Identification Techniques

Liquid Chromatography-Tandem Mass Spectrometry Applications

High-resolution liquid chromatography-tandem mass spectrometry represents the gold standard for Bacopaside I identification and quantification. The technique employs electrospray ionization in negative mode, producing the characteristic precursor ion [M-H]⁻ at mass-to-charge ratio 977.4387 [13] [14]. The molecular formula C₄₆H₇₄O₂₀S is confirmed through high-resolution mass spectrometry with mass accuracy less than five parts per million [13].

Fragmentation patterns provide structural elucidation through collision-induced dissociation. The primary fragmentation pathway involves loss of 132 mass units (corresponding to arabinose moiety) from the precursor ion, yielding the product ion at mass-to-charge ratio 845.4 [13]. Secondary fragmentation produces characteristic ions at mass-to-charge ratios corresponding to sequential sugar losses and aglycone formation.

Liquid Chromatography-Time of Flight Mass Spectrometry

Time-of-flight mass spectrometry provides enhanced mass accuracy and resolution for metabolite identification. The LCMS-IT-TOF system achieves mass accuracy better than five parts per million, enabling confident molecular formula assignment [15] [14]. The technique proves particularly valuable for identifying metabolites formed through in vitro and in vivo biotransformation studies.

The fragmentation scheme under collision-induced dissociation conditions reveals the structural connectivity of sugar moieties. Loss of sulfate group (80 mass units) represents a characteristic fragmentation pattern, confirming the presence of the sulfated glucose moiety essential for Bacopaside I identification [6] [16].

High-Performance Liquid Chromatography Quantification Methods

Reversed-phase HPLC with ultraviolet detection at 205 nanometers provides reliable quantification for Bacopaside I analysis. The method employs C18 columns with acetonitrile-water mobile phases under gradient or isocratic conditions [10] [17]. Optimal separation is achieved using Luna C18 columns (250×4.6 millimeters, 5 micrometers) with mobile phase comprising acetonitrile and water (65:35 volume/volume) [18].

Temperature optimization at forty degrees Celsius enhances peak resolution and reduces analysis time [4]. Flow rates of 0.5 to 1.0 milliliters per minute provide optimal balance between resolution and analysis time [10] [17]. The method demonstrates excellent linearity with correlation coefficients exceeding 0.999 across the concentration range from 5 to 2000 nanograms per milliliter [19] [18].

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear magnetic resonance spectroscopy at 500 MHz provides detailed structural characterization of Bacopaside I. Anomeric proton signals at chemical shifts 4.88 and 6.15 parts per million confirm the presence of two distinct sugar units with different stereochemical configurations [6] [20]. The arabinofuranose and arabinopyranose moieties display characteristic coupling patterns enabling complete stereochemical assignment.

¹³C Nuclear magnetic resonance spectroscopy at 125 MHz enables complete carbon assignment for both aglycone and sugar portions [6] [21]. The pseudojujubogenin aglycone carbons appear in the expected chemical shift ranges, while sugar carbons display characteristic patterns for arabinose and glucose units. The sulfated carbon appears significantly downfield shifted, confirming sulfate attachment at the C-6 position of glucose [6].

Bioanalytical Methods for Biological Samples

Sample Preparation Protocols

Biological sample preparation for Bacopaside I analysis requires specific protocols optimized for different matrices. Plasma samples undergo protein precipitation using methanol in a 1:4 ratio (plasma:methanol), followed by centrifugation at 12,000 rpm for 15 minutes [19] [22]. The supernatant is directly analyzed or further concentrated depending on sensitivity requirements.

Urine sample preparation involves liquid-liquid extraction using n-butanol or ethyl acetate [23] [24]. The extraction procedure includes pH adjustment to optimize analyte recovery, followed by organic phase separation and concentration under nitrogen stream [25]. Recovery rates from urine matrices range from 91.1 to 107.1 percent across different concentration levels [23].

Fecal sample preparation presents additional challenges due to matrix complexity. Samples require homogenization in methanol-water mixtures followed by ultrasonic extraction and centrifugation [15] [24]. Recovery rates from fecal matrices are typically lower (40-70 percent) compared to other biological fluids, necessitating method optimization for improved extraction efficiency [13].

Method Validation Parameters

Analytical method validation for Bacopaside I bioanalysis follows regulatory guidelines encompassing accuracy, precision, specificity, and sensitivity parameters [26]. Accuracy assessments demonstrate recovery within 85-115 percent of theoretical concentrations across the analytical range [19] [25]. Intra-day precision values remain below 15 percent relative standard deviation, while inter-day precision maintains similar performance characteristics [23] [19].

Specificity testing confirms the absence of interfering peaks at Bacopaside I retention time in blank biological matrices from six different sources [19] [25]. Matrix effect evaluations demonstrate minimal ion suppression or enhancement, with values exceeding 80 percent indicating acceptable analytical performance [23] [25].

Analytical Range and Sensitivity

The validated analytical methods demonstrate wide linear ranges suitable for pharmacokinetic studies. Plasma methods typically span from 10 to 2000 nanograms per milliliter with lower limits of quantification between 4.8 and 10 nanograms per milliliter [19] [25]. Urine methods achieve enhanced sensitivity with detection limits as low as 0.13 nanograms per milliliter for certain applications [25].

Mass spectrometry-based methods provide superior sensitivity compared to ultraviolet detection approaches. Triple quadrupole mass spectrometry systems achieve detection limits in the sub-nanogram range, enabling detection of low-level metabolites and parent compound in biological matrices [27] [22]. Time-of-flight systems offer additional advantages for unknown metabolite identification through accurate mass measurements [13] [15].

Quality Control and Stability Assessment

Quality control protocols incorporate multiple concentration levels spanning the analytical range to ensure method reliability throughout analytical runs [26]. Stability testing encompasses freeze-thaw stability, bench-top stability, and long-term storage stability under various conditions [25]. Bacopaside I demonstrates stability through three freeze-thaw cycles and maintains integrity for 24 hours at room temperature [23] [25].

XLogP3

1.1

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

9

Exact Mass

978.44941592 g/mol

Monoisotopic Mass

978.44941592 g/mol

Heavy Atom Count

67

UNII

36B8WUA361

Wikipedia

Bacopaside i

Dates

Last modified: 08-15-2023

Explore Compound Types